molecular formula C7H13Cl B14385590 (1-Chloro-2-methylpropyl)cyclopropane CAS No. 88106-26-7

(1-Chloro-2-methylpropyl)cyclopropane

Cat. No.: B14385590
CAS No.: 88106-26-7
M. Wt: 132.63 g/mol
InChI Key: FPCDEXOOJFUUIU-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a 1-chloro-2-methylpropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylpropyl)cyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form cyclopropanes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing system.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or ethers, while oxidation reactions can produce ketones or carboxylic acids.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylpropyl)cyclopropane involves its interaction with various molecular targets. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-2-methylpropyl)cyclopropane is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical properties and reactivity. The combination of the strained cyclopropane ring and the chloroalkyl substituent makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

88106-26-7

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

(1-chloro-2-methylpropyl)cyclopropane

InChI

InChI=1S/C7H13Cl/c1-5(2)7(8)6-3-4-6/h5-7H,3-4H2,1-2H3

InChI Key

FPCDEXOOJFUUIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CC1)Cl

Origin of Product

United States

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